molecular formula C19H17ClF2N6O B2968598 N2-(3-chloro-4-fluorophenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 898611-67-1

N2-(3-chloro-4-fluorophenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No.: B2968598
CAS No.: 898611-67-1
M. Wt: 418.83
InChI Key: IENMEQDNTKWGBY-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazine ring and a morpholino group. It also contains chloro and fluoro substituents on the phenyl rings .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring, the morpholino group, and the substituted phenyl rings would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the triazine ring might participate in reactions with nucleophiles or electrophiles, and the chloro and fluoro substituents on the phenyl rings could potentially be replaced in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholino group and the halogen substituents could affect its solubility, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Biological Activity

Research on derivatives closely related to N2-(3-chloro-4-fluorophenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine focuses on the synthesis of compounds with potential biological activity. A study by Gorle et al. (2016) described the preparation of a series of pyrimidine derivatives linked with morpholinophenyl groups, showcasing significant larvicidal activity against third instar larvae, indicating the potential of these compounds in pest control applications. The presence of electron-withdrawing groups such as trifluoro and fluorine on the benzyl ring was found to enhance this activity, highlighting the influence of substituent patterns on biological efficacy (Gorle et al., 2016).

Synthesis Techniques

Matlock et al. (2015) reported a concise synthesis method for stereodefined C-substituted morpholines, among other N-heterocycles, using α-phenylvinylsulfonium salts. This method demonstrates high levels of regio- and diastereoselectivity, achieved through the careful selection of base and solvent, offering a valuable approach to synthesizing compounds similar to the one under mild conditions (Matlock et al., 2015).

Sensor and Analytical Applications

The development of novel fluorescent dyes based on the structural framework of triazines has been explored for sensor applications. A study by Ge et al. (2015) synthesized a new fluorescein derivative incorporating a morpholine and triazine structure, showing enhanced fluorescence and sensitivity to different solvents, pH values, and metal ions. This derivative demonstrates the potential of triazine-based compounds in developing efficient sensors for environmental and analytical applications (Ge et al., 2015).

Heat-resistant Polymers

Research into the incorporation of triazine rings into polyamides for the development of heat-resistant materials has been conducted by Dinari and Haghighi (2017). They synthesized new polyamides (PAs) featuring triazine rings, demonstrating outstanding solubility, good thermal stability, and flame retardancy. These findings suggest the utility of triazine derivatives in the design of advanced polymeric materials with specialized properties (Dinari & Haghighi, 2017).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and ensuring adequate ventilation .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physicochemical properties. It could potentially be investigated for use in pharmaceutical or agrochemical applications, or as a building block in the synthesis of more complex molecules .

Properties

IUPAC Name

2-N-(3-chloro-4-fluorophenyl)-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF2N6O/c20-15-11-14(5-6-16(15)22)24-18-25-17(23-13-3-1-12(21)2-4-13)26-19(27-18)28-7-9-29-10-8-28/h1-6,11H,7-10H2,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENMEQDNTKWGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)F)Cl)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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